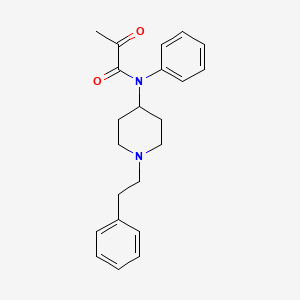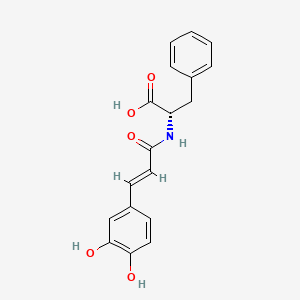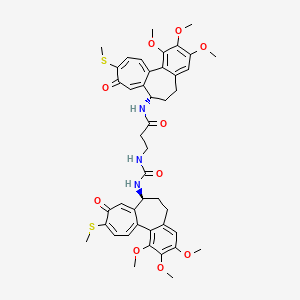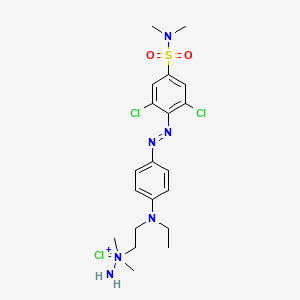
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinium core, dichloro, dimethylamino, and sulfonyl groups, making it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2,6-dichloro-4-aminobenzenesulfonamide to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylethylenediamine to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to yield the desired hydrazinium chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to maximize the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazo compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes and other complex organic molecules.
Biology: The compound is employed in biochemical assays and as a labeling agent in molecular biology.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulfonyl and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine: This compound shares the dichloro and hydrazine functional groups but differs in the presence of a trifluoromethyl group instead of the dimethylamino and sulfonyl groups.
1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one: This compound is structurally related but contains a pyrazole ring and a trifluoromethyl group.
Uniqueness
Hydrazinium, 1-(2-((4-((2,6-dichloro-4-((dimethylamino)sulfonyl)phenyl)azo)phenyl)ethylamino)ethyl)-1,1-dimethyl-, chloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both azo and sulfonyl groups makes it particularly useful in applications requiring electron transfer and strong intermolecular interactions.
Propriétés
Numéro CAS |
72379-51-2 |
|---|---|
Formule moléculaire |
C20H29Cl3N6O2S |
Poids moléculaire |
523.9 g/mol |
Nom IUPAC |
amino-[2-[4-[[2,6-dichloro-4-(dimethylsulfamoyl)phenyl]diazenyl]-N-ethylanilino]ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H29Cl2N6O2S.ClH/c1-6-27(11-12-28(4,5)23)16-9-7-15(8-10-16)24-25-20-18(21)13-17(14-19(20)22)31(29,30)26(2)3;/h7-10,13-14H,6,11-12,23H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BCGMLUNGSCWWKH-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC[N+](C)(C)N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)S(=O)(=O)N(C)C)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


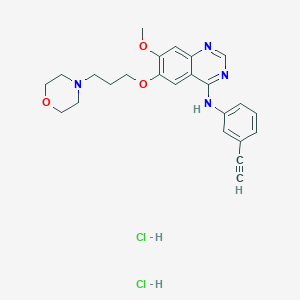

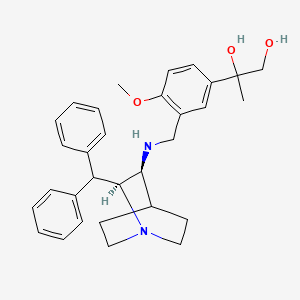
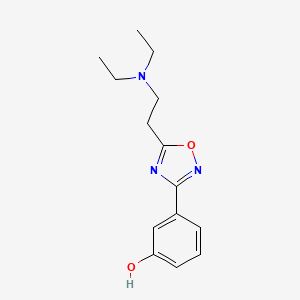

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
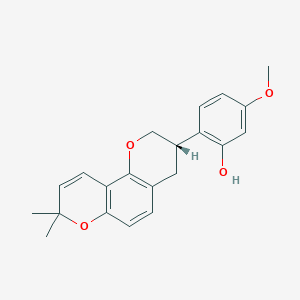

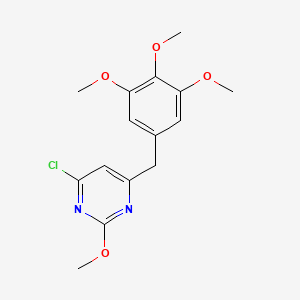
![1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-(4-naphthalen-1-ylbutyl)piperazine](/img/structure/B12786410.png)

